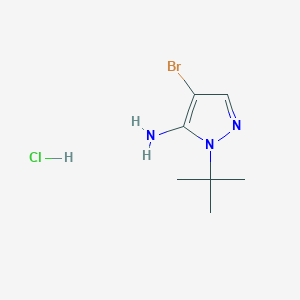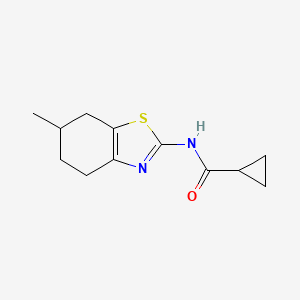
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds with benzothiazole structures and their biological activities. For instance, paper describes a series of N-[(benzo)thiazol-2-yl] derivatives with various biological activities, including psychotropic, anti-inflammatory, and cytotoxic effects. These compounds were synthesized and characterized using NMR, IR spectroscopy, and mass spectrometry, and their biological activities were correlated with their structural characteristics.
Synthesis Analysis
The synthesis of related benzothiazole derivatives is detailed in the papers. Paper outlines the synthesis of N-[(benzo)thiazol-2-yl] derivatives, which involves the combination of appropriate building blocks to form the benzothiazole moiety and subsequent attachment of various side chains. The synthesis is followed by characterization techniques such as NMR and IR spectroscopy.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is crucial for their biological activity. Paper reports a single crystal X-ray study to determine the conformational features of one such derivative. The structure-activity relationship is important, as it helps in understanding how different substitutions on the benzothiazole ring affect the biological activity of these compounds.
Chemical Reactions Analysis
While the papers do not provide specific chemical reactions for the compound , they do discuss the reactivity of similar benzothiazole derivatives. The presence of the benzothiazole moiety in these compounds suggests that they may undergo typical reactions associated with aromatic heterocycles, such as electrophilic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. Paper suggests that the physicochemical parameters of these compounds are important for their biological activity. The presence of different functional groups and the overall three-dimensional structure can affect properties such as solubility, stability, and reactivity.
Scientific Research Applications
Antitumor Activity
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide and its derivatives have been explored for their potential in antitumor activity. Research by Yoshida et al. (2005) highlights the synthesis of a derivative, 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, which exhibited significant in vivo inhibitory effects on tumor growth. This points to the potential use of this compound and its derivatives in cancer treatment (Yoshida et al., 2005).
Synthesis of Hindered Tetrapeptides
The compound has been used in the synthesis of tetrapeptides, as illustrated by the work of Vedejs and Kongkittingam (2000). They employed Bts-protected amino acid chlorides, including N-methyl benzothiazole derivatives, in synthesizing the cyclosporin 8-11 tetrapeptide subunit (Vedejs & Kongkittingam, 2000).
Synthesis of Cyclopalladated Compounds
In the field of organometallic chemistry, benzothiazole derivatives, including this compound, have been used to synthesize cyclopalladated compounds. A study by O. and Steel (1998) demonstrated the double cyclopalladation of 1,4-Bis(benzothiazol-2-yl)benzene, leading to novel molecular structures (O. & Steel, 1998).
Determination of Carbonyl Compounds
Paz et al. (1965) utilized N-Methyl benzothiazolone hydrazone, a derivative of benzothiazoles, for identifying and measuring carbonyl compounds. This method is significant for the simple and accurate spectrophotometric assay of various carbonyl compounds, including ketones and aldehydes (Paz et al., 1965).
Microwave-Assisted Synthesis of Anticancer Agents
In the development of novel anticancer agents, benzothiazole derivatives have been synthesized using microwave-assisted methods, as shown in research by Tiwari et al. (2017). These compounds showed promising in vitro anticancer activity against several human cancer cell lines (Tiwari et al., 2017).
Antiallergic Agents
Honma et al. (1983) explored the antiallergic properties of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, a class of compounds related to benzothiazole derivatives. They identified compounds with significant oral antiallergic activity in the rat passive cutaneous anaphylaxis (PCA) assay (Honma et al., 1983).
properties
IUPAC Name |
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-7-2-5-9-10(6-7)16-12(13-9)14-11(15)8-3-4-8/h7-8H,2-6H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKSWBHISHRICV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B3007061.png)
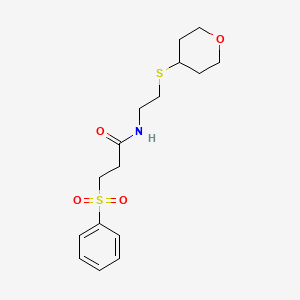

![9-Ethoxy-2-oxadispiro[2.0.44.23]decane](/img/structure/B3007066.png)
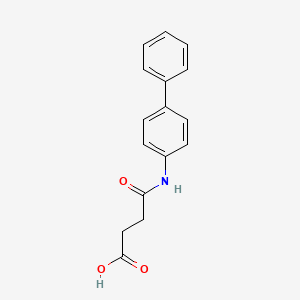
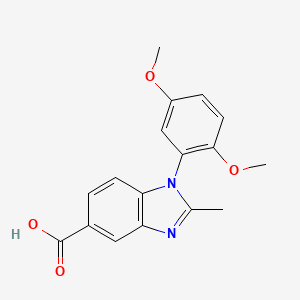
![[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3007069.png)

![(E)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B3007073.png)
![N~4~-(4-chlorophenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3007076.png)
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide](/img/structure/B3007077.png)
![4-[(1H-imidazol-1-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3007078.png)
